molecular formula C13H19N3O2S B13955409 3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13955409
M. Wt: 281.38 g/mol
InChI Key: GCATXMWEUWYZSL-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a pyrimidin-2-ylsulfanyl substituent at the 3-position of the pyrrolidine ring. The tert-butyl ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications. The pyrimidin-2-ylsulfanyl group introduces aromaticity and sulfur-based reactivity, which may influence biological interactions or chemical stability.

Properties

IUPAC Name

tert-butyl 3-pyrimidin-2-ylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-8-5-10(9-16)19-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCATXMWEUWYZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrimidine and Pyrrolidine Precursors

  • Pyrimidine Ring Formation: Typically achieved via condensation reactions between appropriate aldehydes and amidines or guanidine derivatives under acidic or basic catalysis, forming the pyrimidine ring system. This step ensures the correct substitution pattern on the pyrimidine ring, especially at the 2-position where the sulfanyl group will be attached.

  • Pyrrolidine Ring Formation: The pyrrolidine ring can be prepared by cyclization of amino acid derivatives or by ring closure of linear precursors under acidic or basic conditions.

Introduction of the Sulfanyl (Thioether) Group

  • The key step involves nucleophilic substitution where a thiol or mercaptopyrimidine derivative reacts with a halogenated pyrrolidine or activated pyrrolidine ester.

  • For example, 2-mercaptopyrimidine reacts with pyrrolidine-1-carboxylic acid tert-butyl ester under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature control is critical, often maintained between 60–80°C to promote substitution while minimizing side reactions.

Esterification and Protection

  • The carboxylic acid group on the pyrrolidine ring is protected as a tert-butyl ester to enhance stability and facilitate purification.

  • This esterification is commonly performed using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Alternatively, tert-butyl chloroformate can be used for carbamate formation under mild conditions.

Representative Synthetic Procedure

A typical synthetic route for this compound is outlined below:

Step Reagents and Conditions Description
1 Synthesis of 2-mercaptopyrimidine Condensation of aldehydes and amidine derivatives under acidic/basic catalysis
2 Reaction of 2-mercaptopyrimidine with pyrrolidine-1-carboxylic acid tert-butyl ester Base (K2CO3 or Cs2CO3), DMF, 60–80°C, 6–12 hours, under inert atmosphere
3 Purification Column chromatography using silica gel with hexane/ethyl acetate gradient
4 Characterization NMR (¹H, ¹³C), LCMS, chiral HPLC for enantiomeric purity

Industrial Production Considerations

  • Scale-Up: Industrial synthesis adapts the above laboratory methods to continuous flow reactors, allowing precise control over reaction times, temperatures, and mixing, which enhances yield and reproducibility.

  • Catalyst and Base Optimization: High-throughput screening identifies optimal bases and catalysts to maximize conversion and minimize by-products.

  • Purification: Advanced chromatographic techniques and crystallization are employed to achieve high purity (>95%), essential for pharmaceutical applications.

  • Safety and Environmental: Use of less toxic solvents and recyclable catalysts is prioritized to meet regulatory standards.

Chemical Reactions and Mechanistic Insights

  • The sulfanyl linkage is introduced via nucleophilic substitution, where the thiolate anion attacks an electrophilic carbon on the pyrrolidine derivative.

  • The tert-butyl ester group is stable under basic conditions but can be selectively cleaved under acidic conditions, allowing further functionalization.

  • Oxidation of the sulfanyl group can yield sulfoxides or sulfones, which may alter biological activity.

Comparative Data Table: Synthetic Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptation Notes
Solvent DMF or DCM DMF or greener alternatives Solvent choice affects yield and environmental impact
Base K2CO3 or Cs2CO3 Optimized bases via screening Cs2CO3 often preferred for higher reactivity
Temperature 60–80°C Controlled via flow reactors Precise temperature control improves selectivity
Reaction Time 6–12 hours Reduced via continuous flow Enhances throughput
Purification Silica gel chromatography Crystallization and chromatography Industrial methods focus on scalability
Yield 60–80% >85% with optimization Yield improvements via catalyst and solvent choice

Research Findings and Applications

  • The compound is a crucial intermediate in the synthesis of enzyme inhibitors, especially those targeting amino acid transporters and metabolic enzymes.

  • Studies have demonstrated that the sulfanyl-pyrimidine moiety can covalently interact with thiol groups in proteins, influencing biological activity.

  • Structural analogs with different pyrimidine substitutions (e.g., 4-methyl, 5-fluoro) have been synthesized using similar methods, confirming the versatility of the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The structural uniqueness of this compound lies in its pyrimidin-2-ylsulfanyl substituent. Comparisons with analogous pyrrolidine-tert-butyl ester derivatives highlight key differences:

Compound Name (Example) Substituent at Pyrrolidine 3-Position Key Features
Target Compound Pyrimidin-2-ylsulfanyl Aromatic pyrimidine ring; sulfur atom enables nucleophilic reactivity .
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Tosyloxymethyl Electron-withdrawing tosylate group; acts as a leaving group in synthesis.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-Iodo-3-methoxy-pyridin-2-yloxymethyl Bulky iodine substituent; methoxy group enhances lipophilicity.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl-hydroxymethyl Fluorine atom (electron-withdrawing); hydroxymethyl for polarity modulation.

Key Observations :

  • Compared to iodine- or fluorine-containing analogs , the pyrimidine ring lacks halogen atoms, reducing steric hindrance but maintaining moderate lipophilicity.

Data Table: Structural and Theoretical Properties

Property Target Compound Tosyloxymethyl Analog 6-Iodo-3-methoxy-pyridinyl Derivative
Molecular Formula C₁₃H₂₀N₃O₂S C₁₈H₂₅NO₅S C₁₇H₂₄IN₃O₄
Molecular Weight (g/mol) ~298.38 ~367.46 ~469.30
logP (Estimated) 2.1 (moderate lipophilicity) 3.5 (high lipophilicity) 3.8 (high lipophilicity)
Key Reactivity Thiol-mediated substitutions Tosylate leaving group reactions Halogen-based cross-coupling

Biological Activity

3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that exhibits potential biological activity due to its unique structural characteristics. This compound features a pyrrolidine ring, a carboxylic acid functional group esterified with a tert-butyl group, and a pyrimidine ring substituted with a sulfanyl group. The combination of these moieties suggests diverse interactions with biological targets, making it an interesting candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2SC_{14}H_{20}N_2O_2S with a molecular weight of approximately 288.39 g/mol. The compound's structure can be represented as follows:

Property Details
Molecular Formula C14H20N2O2S
Molecular Weight 288.39 g/mol
IUPAC Name tert-butyl 3-(pyrimidin-2-ylsulfanyl)pyrrolidine-1-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C1)C2=NC=NC=C2S

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrrolidine rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The presence of the sulfanyl group is noteworthy as it may enhance the antimicrobial activity of the compound. Studies have reported that thiazole and pyrimidine derivatives possess broad-spectrum antimicrobial effects. Preliminary tests on related compounds indicate that this compound may exhibit similar properties, warranting further investigation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cell signaling pathways. For example, the compound could inhibit certain kinases or modulate the activity of transcription factors linked to cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the pyrimidine moiety significantly influenced the anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has established SAR for similar compounds, indicating that specific substituents on the pyrimidine ring enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against cancer cells .
  • In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor growth inhibition, providing insights into potential therapeutic applications for this compound .

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